1-Adamantylcarbinyl iodide
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Overview
Description
1-Adamantylcarbinyl iodide, also known as (3r,5r,7r)-1-(iodomethyl)adamantane, is a compound with the molecular formula C₁₁H₁₇I. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of the iodide group makes this compound particularly interesting for various chemical reactions and applications .
Mechanism of Action
Target of Action
It’s worth noting that adamantane derivatives have been found to interact with various targets, depending on their specific functional groups .
Mode of Action
Adamantane derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can vary widely, depending on their specific functional groups .
Result of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The action of adamantane derivatives can be influenced by various environmental factors, depending on their specific functional groups .
Preparation Methods
1-Adamantylcarbinyl iodide can be synthesized through several methods. One common approach involves the reaction of adamantane with iodine in the presence of an oxidizing agent. This method leverages the high reactivity of iodine to introduce the iodide group into the adamantane structure . Another method involves the use of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Chemical Reactions Analysis
1-Adamantylcarbinyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form adamantylcarbinyl alcohol or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can yield adamantylcarbinyl hydride.
Scientific Research Applications
1-Adamantylcarbinyl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of high-performance polymers and other advanced materials
Comparison with Similar Compounds
1-Adamantylcarbinyl iodide can be compared with other adamantane derivatives, such as:
1-Adamantylcarbinyl chloride: Similar in structure but with a chloride group instead of an iodide group. It is less reactive than the iodide derivative.
1-Adamantylcarbinyl bromide: Another halogenated derivative, with reactivity between that of the chloride and iodide derivatives.
1-Adamantylcarbinyl fluoride: The least reactive among the halogenated derivatives due to the strong C-F bond
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(iodomethyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17I/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIWPLUWFDFEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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